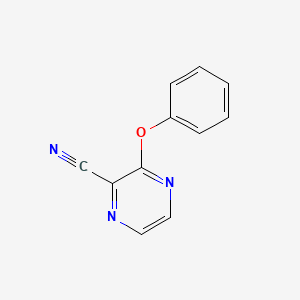

3-Phenoxypyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenoxypyrazine-2-carbonitrile is an organic compound with the molecular formula C11H7N3O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a phenoxy group attached to the pyrazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypyrazine-2-carbonitrile typically involves the reaction of 2-chloropyrazine with phenol in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include the use of a palladium catalyst and a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Amines or other reduced forms.

Substitution: Various substituted pyrazine derivatives.

Applications De Recherche Scientifique

Targeting TGR5 Receptor

3-Phenoxypyrazine-2-carbonitrile has been identified as a potent agonist for the TGR5 receptor (G protein-coupled bile acid receptor 1), which is significant in the treatment of metabolic disorders such as non-alcoholic steatohepatitis, type 2 diabetes mellitus, and obesity. The compound's ability to stimulate GLP-1 secretion indicates its potential for enhancing glucose metabolism and energy homeostasis.

Key Findings:

- In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of hTGR5 agonist activity, with some compounds showing EC50 values lower than those of the reference drug INT-777 .

- Compound 18k significantly reduced blood glucose levels in C57 BL/6 mice, suggesting promising therapeutic potential .

Synthesis of Derivatives

The compound serves as a building block for synthesizing more complex molecules with potential bioactivity. Researchers have explored various derivatives to enhance pharmacological properties.

Synthesis Overview:

- The synthesis typically involves reactions between 2-chloropyrazine and phenol, followed by cyano group introduction under specific conditions using palladium catalysts .

Material Science Applications

This compound is utilized in developing advanced materials due to its unique chemical properties. It can be incorporated into conductive polymers or fluorescent materials, making it valuable in electronic applications.

Applications Include:

- Development of sensors and devices that leverage the compound's electronic properties.

- Use in creating materials with tailored optical characteristics for various industrial applications.

A study evaluated the biological activity of several derivatives of this compound, focusing on their efficacy against metabolic disorders.

| Compound | hTGR5 EC50 (nM) | Biological Activity |

|---|---|---|

| 18a | >30000 | Low activity |

| 18b | >30000 | Low activity |

| 18c | >30000 | Low activity |

| 18d | 1500 | Moderate activity |

| 18e | 442 | High activity |

| INT-777 | 781 | Reference compound |

This table illustrates the varying degrees of activity among synthesized compounds, highlighting the potential for further optimization in drug design .

Industrial Applications

In industrial settings, the compound's synthesis has been optimized to enhance yield and efficiency. Continuous flow processes are being explored to improve production scalability while maintaining product quality.

Industrial Production Methods:

- Automated reactors are utilized to control reaction parameters precisely, ensuring consistent quality and reducing production costs.

Mécanisme D'action

The mechanism of action of 3-Phenoxypyrazine-2-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to act as agonists or antagonists of G-protein-coupled receptors (GPCRs), influencing intracellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

- 3-Phenoxypyrazine-2-carboxamide

- 3-Phenoxypyrazine-2-carboxylic acid

- 3-Phenoxypyrazine-2-methanol

Comparison: 3-Phenoxypyrazine-2-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. Compared to its carboxamide and carboxylic acid counterparts, the cyano group offers different electronic properties and reactivity, making it suitable for specific applications in medicinal chemistry and materials science.

Activité Biologique

3-Phenoxypyrazine-2-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its antimicrobial, antioxidant, and potential anticancer activities, supported by various research findings and data tables.

Chemical Structure and Synthesis

This compound belongs to a class of heterocyclic compounds known for their varied biological activities. The synthesis of this compound typically involves the reaction of phenolic compounds with pyrazine derivatives, often utilizing environmentally friendly methods such as one-pot reactions or green solvents to enhance yield and reduce environmental impact.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study assessed its effectiveness against various bacterial strains and fungi, revealing significant inhibitory concentrations (IC50) against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | 64 μg/mL |

| Escherichia coli | 16 μg/mL | 32 μg/mL |

| Candida albicans | 64 μg/mL | 128 μg/mL |

These results indicate that this compound has a potent effect against common pathogens, suggesting potential applications in treating infections.

2. Antioxidant Activity

The compound's antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 values for this compound were found to be in the range of 12.21–12.88 μg/mL, indicating strong free radical scavenging activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study investigated the antimicrobial efficacy of various derivatives of pyrazine compounds, including this compound. The study reported that derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts with electron-donating groups. This highlights the importance of structural modifications in optimizing biological activity.

Case Study 2: Antioxidant Mechanisms

Another research focused on the mechanism of action of antioxidants derived from pyrazines. It was observed that this compound effectively inhibited lipid peroxidation and protected cellular components from oxidative damage, supporting its potential use in formulations aimed at preventing oxidative stress-related diseases.

Research Findings

Recent studies have further elucidated the pharmacological potential of this compound:

- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit anticancer effects through apoptosis induction in cancer cell lines.

- Enzyme Inhibition : Molecular docking studies have indicated that this compound can interact with key enzymes involved in cancer progression and inflammation, suggesting a multifaceted approach to its biological activity.

Propriétés

IUPAC Name |

3-phenoxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-8-10-11(14-7-6-13-10)15-9-4-2-1-3-5-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZLESNKBDNNGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CN=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.